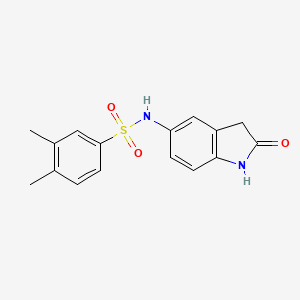![molecular formula C11H9N3O4 B2429908 4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde CAS No. 1006953-87-2](/img/structure/B2429908.png)
4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a 4-nitro-1H-pyrazol-1-yl group through a methoxy linker
Preparation Methods
The synthesis of 4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde typically involves the following steps:
Formation of 4-nitro-1H-pyrazole: This can be achieved by nitration of pyrazole using a mixture of concentrated sulfuric acid and nitric acid.
Methoxylation: The 4-nitro-1H-pyrazole is then reacted with methanol in the presence of a base such as sodium methoxide to form 4-nitro-1H-pyrazol-1-yl methanol.
Aldehyde Formation: Finally, the 4-nitro-1H-pyrazol-1-yl methanol is reacted with 4-formylbenzoic acid under acidic conditions to yield this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major products formed from these reactions include 4-[(4-amino-1H-pyrazol-1-yl)methoxy]benzaldehyde and 4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzoic acid.
Scientific Research Applications
4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar compounds to 4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde include:
4-[(4-amino-1H-pyrazol-1-yl)methoxy]benzaldehyde: This compound has an amino group instead of a nitro group, which can significantly alter its reactivity and biological activity.
4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzoic acid:
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and a wide range of applications in scientific research.
Properties
IUPAC Name |
4-[(4-nitropyrazol-1-yl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c15-7-9-1-3-11(4-2-9)18-8-13-6-10(5-12-13)14(16)17/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZNRJOTGMXALE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-chlorobenzyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2429825.png)
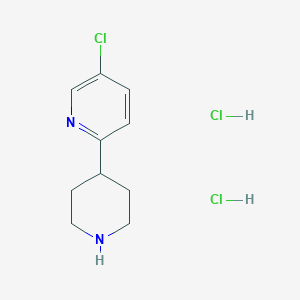
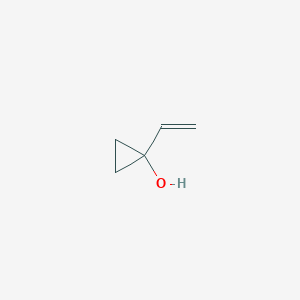
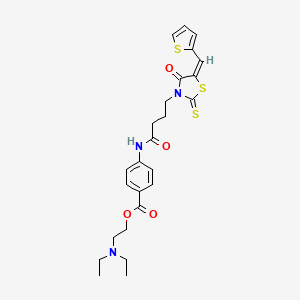
![4-fluoro-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2429829.png)
![(1R,3r,5S)-8-Azaspiro[bicyclo[3.2.1]octane-3,3'-indoline] dihydrochloride](/img/structure/B2429831.png)
![Ethyl 1-benzyl-4-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2429832.png)
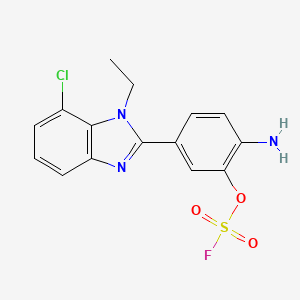
![2-Isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2429837.png)
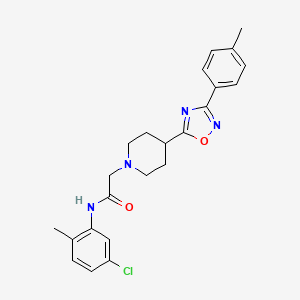
![4-chloro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide](/img/structure/B2429842.png)
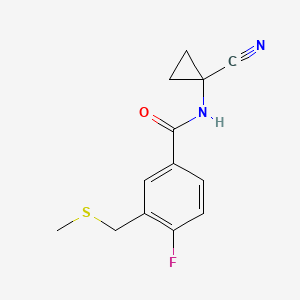
![1-(3-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2429844.png)
